Cas no 1609404-17-2 (N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide)

N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a chemically synthesized compound featuring a substituted phenethylamine core with a 2,5-dimethoxybenzyl group and a 4-fluorophenyl moiety. The hydrobromide salt form enhances stability and solubility, making it suitable for research applications. Its structural design combines aromatic methoxy and fluoro substituents, which may influence receptor binding properties in pharmacological studies. The compound is characterized by high purity and consistent composition, ensuring reliability in experimental settings. Its crystalline form facilitates precise handling and storage. This product is primarily utilized in analytical and investigative chemistry for method development and structure-activity relationship studies. Proper handling and storage under controlled conditions are recommended to maintain integrity.
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide structure
1609404-17-2 structure
Product name:N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
CAS No:1609404-17-2
MF:C17H21BrFNO2
MW:370.256547689438
MDL:MFCD13186266
CID:4608607

N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
    • MDL: MFCD13186266
    • Inchi: 1S/C17H20FNO2.BrH/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
    • InChI Key: JTGUKPHRKAHNQQ-UHFFFAOYSA-N
    • SMILES: C(C1C=C(OC)C=CC=1OC)NCCC1C=CC(F)=CC=1.Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7

N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB217888-5 g
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide; 95%
1609404-17-2
5 g
€218.80 2023-07-20
abcr
AB217888-5g
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, 95%; .
1609404-17-2 95%
5g
€218.80 2025-02-16
1PlusChem
1P00J43Y-1g
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
1609404-17-2 95%
1g
$43.00 2024-06-20
abcr
AB217888-1 g
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide; 95%
1609404-17-2
1 g
€94.10 2023-07-20
1PlusChem
1P00J43Y-5g
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
1609404-17-2 95%
5g
$128.00 2024-06-20
A2B Chem LLC
AI90990-1g
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
1609404-17-2 95%
1g
$35.00 2024-04-20
abcr
AB217888-1g
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, 95%; .
1609404-17-2 95%
1g
€94.10 2025-02-16
A2B Chem LLC
AI90990-5g
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
1609404-17-2 95%
5g
$111.00 2024-04-20

Additional information on N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Comprehensive Overview of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide (CAS 1609404-17-2)

N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide (CAS 1609404-17-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features a 2,5-dimethoxybenzyl group linked to a 4-fluorophenyl ethylamine backbone, with a hydrobromide salt form enhancing its stability. Researchers are particularly interested in its potential applications in central nervous system (CNS) studies, where its interaction with neurotransmitter systems is being explored.

In recent years, the demand for fluorinated compounds like this one has surged, driven by their enhanced bioavailability and metabolic stability. The inclusion of a fluorophenyl moiety is a common strategy in drug design, as it often improves binding affinity and selectivity. This compound’s dimethoxybenzyl group further contributes to its lipophilicity, making it a candidate for crossing the blood-brain barrier—a critical factor in CNS-targeted therapies. These attributes align with current trends in precision medicine and neuropharmacology, where tailored molecular designs are prioritized.

The synthesis of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide involves multi-step organic reactions, including reductive amination and salt formation. Its hydrobromide form ensures better solubility in aqueous systems, which is advantageous for formulation development. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity, meeting the stringent standards of pharmaceutical research.

One of the most frequently searched questions about this compound revolves around its mechanism of action and potential therapeutic uses. While detailed clinical data remain limited, preliminary studies suggest it may modulate serotonergic or dopaminergic pathways, sparking interest in mood disorder research. Another hot topic is its structure-activity relationship (SAR), which researchers analyze to optimize efficacy and minimize off-target effects. These discussions are prevalent in online forums and academic circles, reflecting the compound’s relevance in modern drug discovery.

From an SEO perspective, keywords like "fluorophenyl ethanamine derivatives", "dimethoxybenzyl compounds in CNS research", and "CAS 1609404-17-2 applications" are highly relevant. Users often seek information on synthetic protocols, safety profiles, and supplier availability, which should be addressed in authoritative content. Additionally, integrating terms like "neurotransmitter analogs" and "small molecule modulators" can enhance visibility among academic and industrial audiences.

In conclusion, N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide represents a compelling case study in medicinal chemistry. Its dual functional groups and salt form offer a versatile scaffold for further exploration, particularly in neuroscience and drug development. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, aligning with global trends toward targeted therapies and molecular innovation.

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